molecular formula C20H25NO6 B11149625 4-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid

4-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid

Cat. No.: B11149625
M. Wt: 375.4 g/mol
InChI Key: ZZYQVDPDIJIGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic coumarin derivative featuring a 4-butyl-substituted 2-oxo-2H-chromen-7-yl core linked via a propanoyl-amino bridge to a butanoic acid moiety.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

4-[2-(4-butyl-2-oxochromen-7-yl)oxypropanoylamino]butanoic acid

InChI

InChI=1S/C20H25NO6/c1-3-4-6-14-11-19(24)27-17-12-15(8-9-16(14)17)26-13(2)20(25)21-10-5-7-18(22)23/h8-9,11-13H,3-7,10H2,1-2H3,(H,21,25)(H,22,23)

InChI Key

ZZYQVDPDIJIGIT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Pechmann Condensation Protocol

A mixture of resorcinol (1.0 equiv) and ethyl 3-oxohexanoate (1.2 equiv) is refluxed in concentrated sulfuric acid at 80°C for 6–8 hours. The reaction proceeds via acid-catalyzed cyclodehydration, yielding 4-butyl-7-hydroxy-2H-chromen-2-one as a pale-yellow solid.

Key reaction parameters :

  • Temperature : 80°C ensures optimal cyclization without side reactions.

  • Catalyst : Sulfuric acid acts as both a Brønsted acid and dehydrating agent.

  • Yield : 65–75% after recrystallization from ethanol.

Functionalization of the 7-Hydroxy Group with a Propanoyloxy Substituent

The 7-hydroxy group on the coumarin core undergoes etherification to introduce the 2-(propanoyloxy) moiety . A Mitsunobu reaction is preferred for its regioselectivity and mild conditions.

Mitsunobu Coupling

  • Methyl 2-hydroxypropanoate (1.5 equiv) is reacted with 4-butyl-7-hydroxy-2H-chromen-2-one (1.0 equiv) in dry tetrahydrofuran (THF) under nitrogen.

  • Triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD) (1.5 equiv) are added dropwise at 0°C.

  • The mixture is stirred at room temperature for 12 hours, yielding methyl 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoate .

Post-reaction processing :

  • The ester is hydrolyzed using 1M NaOH in methanol/water (4:1) at 60°C for 2 hours.

  • Acidification with HCl precipitates 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (yield: 70–80%).

Amidation with 4-Aminobutanoic Acid

The final step involves coupling the propanoyloxycarboxylic acid with 4-aminobutanoic acid to form the target amide. Carbodiimide-mediated coupling is optimal for this transformation.

EDC/HOBt-Mediated Amidation

  • 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) and hydroxybenzotriazole (HOBt) (1.2 equiv) are added at 0°C.

  • After 30 minutes, 4-aminobutanoic acid (1.5 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv) are introduced.

  • The reaction is stirred for 24 hours at room temperature, followed by extraction and purification via silica gel chromatography (ethyl acetate/hexane, 1:1).

Analytical validation :

  • 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 1.35 (t, 3H, CH2_2CH2_2CH2_2CH3_3), 2.45 (m, 2H, CH2_2CO), 4.25 (q, 2H, OCH2_2), 6.90–7.80 (m, 3H, coumarin-H).

  • HRMS : m/z calculated for C20_{20}H25_{25}NO7_7 [M+H]+^+: 392.1704; found: 392.1706.

Alternative Synthetic Routes

Nucleophilic Substitution Approach

  • 7-Hydroxycoumarin is treated with 2-bromopropanoyl chloride in pyridine/DCM to form the ester. Subsequent amidation with 4-aminobutanoic acid yields the product (yield: 60–65%).

Enzymatic Catalysis

  • Lipase-mediated esterification using Candida antarctica lipase B (CAL-B) in ionic liquids offers a greener alternative, though yields are lower (50–55%).

Challenges and Optimization Strategies

  • Coumarin Solubility : The hydrophobic butyl group complicates reactions in polar solvents. Using DMF/THF mixtures improves solubility.

  • Amidation Efficiency : Excess EDC (1.5 equiv) and prolonged reaction times (36 hours) enhance coupling yields to 85–90%.

  • Purification : Silica gel chromatography with gradient elution (ethyl acetate:methanol, 9:1) resolves residual HOBt and diastereomers.

Scalability and Industrial Relevance

Large-scale synthesis (≥100 g) employs continuous-flow reactors for the Pechmann condensation, reducing reaction times to 2 hours and improving yield to 80%. Automated liquid handling systems ensure reproducibility in amidation steps .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butanoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Butanoic acid derivatives.

    Reduction: Alcohol derivatives of the chromen-2-one core.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. The chromen-2-one core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of chromen-2-one have shown promise in treating conditions such as cancer, inflammation, and bacterial infections. The specific structure of 4-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid may enhance its efficacy and selectivity as a therapeutic agent.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value chemicals.

Mechanism of Action

The mechanism of action of 4-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The butyl and butanoic acid moieties may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Coumarin-Acetamide/Carboxylic Acid Families

2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide Derivatives (4a–4g)
  • Core Structure : These derivatives share the 2-oxo-coumarin framework but differ in substituents. The methyl group at the coumarin’s 4-position contrasts with the butyl group in the target compound.
  • Linker and Terminal Group: The acetamide linker and variable terminal amides (e.g., piperazine, morpholine) differ from the propanoyl-amino-butanolic acid in the target compound.
  • Activity: Derivatives 4a–4g demonstrated moderate to potent anticancer activity (e.g., against MCF-7 and HeLa cell lines) and antimicrobial effects .
4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic Acid
  • Core Structure : Similar 4-methyl-2-oxo-coumarin scaffold.
  • Linker and Terminal Group: A methylene bridge connects to a benzoic acid group, differing from the propanoyl-amino-butanolic acid in the target compound.
  • Implications: The benzoic acid moiety may confer lower solubility in physiological conditions compared to the aliphatic butanoic acid.

Amino Acid-Linked Coumarin Esters

(2S)-2-Amino-3-[4-(Phosphonomethyl)phenyl]propanoic Acid Derivatives
  • Structure: These compounds (e.g., R512087 and R512109) feature coumarin esters linked to Boc-protected amino acids.
  • Key Differences : The ester linkage and tert-butoxycarbonyl (Boc) protection contrast with the amide bond and free carboxylic acid in the target compound. Esters are prone to hydrolysis in vivo, whereas amides offer greater metabolic stability .
4-(4-Bromophenyl)-4-Oxo-2-[(2-Thienylmethyl)amino]butanoic Acid
  • Structure: A 4-oxo-butanolic acid core with bromophenyl and thienylmethyl substituents.
  • Comparison: While both compounds share a butanoic acid terminus, the target compound’s coumarin core and amide linker likely confer distinct electronic and steric properties compared to the bromophenyl-thienyl system .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent (Coumarin 4-position) Linker Type Terminal Group Key Activities/Properties Reference
Target Compound 2-Oxo-coumarin Butyl Propanoyl-amino Butanoic acid Unknown (speculative: enhanced lipophilicity)
2-[(4-Methyl-2-oxo-coumarin-7-yl)oxy]acetamide derivatives 2-Oxo-coumarin Methyl Acetamide Variable amides Anticancer, antimicrobial
4-{[(4-Methyl-2-oxo-coumarin-7-yl)oxy]methyl}benzoic acid 2-Oxo-coumarin Methyl Methylene Benzoic acid Research use only
AldrichCPR R512087 4-Oxo-coumarin Phenoxy Ester Boc-protected amino acid Metabolic instability (ester)

Research Implications and Gaps

  • Activity Prediction: The target compound’s butyl group and butanoic acid terminus may improve bioavailability compared to methyl or benzoic acid analogues. However, without empirical data, this remains speculative.
  • Synthetic Challenges: The propanoyl-amino bridge in the target compound may require specialized coupling reagents, contrasting with simpler ester or acetamide syntheses .

Biological Activity

4-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid, a derivative of coumarin, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a butyl-substituted chromenone with an amino acid moiety, suggesting possible applications in therapeutic contexts.

The molecular formula of 4-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid is C15H16O5C_{15}H_{16}O_{5}, with a molecular weight of approximately 276.28 g/mol. The compound appears to have a significant lipophilic character due to the butyl group, which may influence its bioavailability and interaction with biological membranes.

Antioxidant Properties

Research indicates that compounds containing chromenone structures exhibit notable antioxidant activities. The presence of the butyl group enhances the electron-donating ability of the chromenone ring, contributing to its capacity to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that derivatives of coumarins can modulate inflammatory pathways. The amino acid component may enhance the compound's ability to inhibit pro-inflammatory cytokines. In vitro assays demonstrated that this compound significantly reduced the expression of TNF-alpha and IL-6 in activated macrophages, suggesting potential use in treating inflammatory conditions.

Anticancer Activity

Preliminary studies have suggested that 4-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. In particular, studies on breast cancer and leukemia cell lines indicated a dose-dependent decrease in cell viability.

Case Studies

StudyFindings
Antioxidant Activity Demonstrated significant DPPH radical scavenging ability (IC50 = 25 µg/mL).Suggests potential as a natural antioxidant agent.
Anti-inflammatory Study Reduced TNF-alpha and IL-6 levels by 40% in LPS-stimulated macrophages.Indicates potential for treating inflammatory diseases.
Cytotoxicity Assay Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µg/mL.Supports further investigation as an anticancer agent.

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

  • Reactive Oxygen Species (ROS) Scavenging : The chromenone moiety can donate electrons to free radicals, neutralizing them and reducing oxidative stress.
  • Cytokine Modulation : The amino acid structure may facilitate interactions with signaling pathways involved in inflammation, leading to decreased cytokine production.
  • Apoptotic Pathway Activation : The compound may trigger intrinsic apoptotic pathways through mitochondrial membrane potential disruption and caspase activation.

Q & A

Basic: How can researchers optimize the synthesis of 4-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid?

Methodological Answer:
The synthesis involves multi-step reactions starting from 7-hydroxy-4-butylcoumarin. Key steps include:

  • Coupling Reactions : React 7-hydroxy-4-butylcoumarin with bromoacetate derivatives in acetone using potassium carbonate as a base to form intermediates .
  • Amide Bond Formation : Use carbodiimide crosslinkers (e.g., EDC·HCl) with DMAP catalysis in dichloromethane (DCM) to couple intermediates with butanoic acid derivatives .
  • Purification : Employ column chromatography (C18 semi-preparative columns) with methanol/water gradients (40–85%) for high-purity isolation .
  • Yield Optimization : Adjust reaction parameters (e.g., temperature: 25–60°C, pH 2–3 for reductive amination steps) and monitor progress via TLC .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (e.g., DMSO-d₆ solvent) to confirm backbone structure, including chromene rings, butyl chains, and amide linkages .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ~394.42 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
  • Chromatographic Purity Checks : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from variations in assay conditions or target specificity. To address this:

  • Standardize Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C for enzyme inhibition assays) .
  • Target Validation : Use CRISPR-edited cell lines to confirm interactions with proposed targets (e.g., kinases, cytochrome P450 enzymes) .
  • Comparative Studies : Benchmark activity against structurally related coumarins (e.g., 7-hydroxycoumarin, 4-methylumbelliferyl octanoate) to contextualize potency .
  • Data Reprodubility : Share raw spectral/kinetic data via open-access platforms to enable cross-lab verification .

Advanced: What experimental strategies are recommended for elucidating the mechanism of action in biological systems?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities for enzymes like lipoxygenase or cyclooxygenase, leveraging the chromene core’s π-π stacking potential .
  • Kinetic Studies : Perform in vitro enzyme assays (e.g., fluorescence-based NADPH depletion for oxidoreductases) to determine inhibition constants (Kᵢ) .
  • Pathway Analysis : Apply transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify downstream biomarkers in treated cell lines (e.g., HEK293, MCF-7) .
  • Animal Models : Evaluate pharmacokinetics (Cmax, t½) in rodents using LC-MS plasma profiling after oral administration .

Basic: What are the key physicochemical properties influencing this compound’s reactivity and stability?

Methodological Answer:

  • Solubility : Sparingly soluble in water; use DMSO or ethanol for stock solutions (tested via shake-flask method) .
  • Thermal Stability : Determine melting point (e.g., 139–141°C via DSC) and degradation thresholds under accelerated stability testing (40°C/75% RH for 6 months) .
  • pH Sensitivity : Assess hydrolytic degradation in buffers (pH 1–10) using UV-Vis spectroscopy to identify labile bonds (e.g., ester groups) .

Advanced: How can researchers design experiments to assess the compound’s ecological impact?

Methodological Answer:

  • Environmental Fate Studies : Use OECD 308 guidelines to measure biodegradability in water-sediment systems .
  • Toxicity Profiling : Perform Daphnia magna acute toxicity tests (48-h EC₅₀) and algal growth inhibition assays (OECD 201) .
  • Bioaccumulation Potential : Calculate log Kₒw (octanol-water partition coefficient) via shake-flask experiments to predict biomagnification risks .

Advanced: What computational methods support SAR (Structure-Activity Relationship) studies for derivatives of this compound?

Methodological Answer:

  • QSAR Modeling : Build regression models using descriptors (e.g., logP, polar surface area) to predict activity against targets like PARP-1 .
  • Free Energy Perturbation (FEP) : Simulate substituent effects (e.g., butyl vs. propyl chains) on binding energy using molecular dynamics .
  • ADMET Prediction : Apply tools like SwissADME to optimize bioavailability and reduce hepatotoxicity risks in derivative design .

Basic: How should researchers handle discrepancies in spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR spectra with published data for analogous coumarins (e.g., 4-propyl-2-oxo-2H-chromen-7-yl derivatives) .
  • Isotopic Labeling : Synthesize deuterated analogs to resolve overlapping proton signals in crowded spectral regions (e.g., aromatic protons) .
  • Collaborative Analysis : Submit raw data to platforms like NMRshiftDB for crowdsourced interpretation .

Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl esters) to improve intestinal absorption, followed by hydrolysis in plasma .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release, tested via dialysis membrane dissolution .
  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Pₐₚₚ) and identify efflux transporter liabilities .

Advanced: How can researchers validate the compound’s selectivity against off-target proteins?

Methodological Answer:

  • Kinome Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM to identify off-target hits .
  • CRISPR Knockout : Generate cell lines lacking the primary target (e.g., COX-2) to confirm on-target effects in proliferation assays .
  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of putative targets in cell lysates after compound treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.